Reactive Orange 14
Overview
Description
Reactive Orange 14 is a monoazo textile dye, also known as Procion Orange MX-2R, with the color index number C.I. 18260. It's used in various dyeing applications due to its vibrant color and reactivity.
Synthesis Analysis
Reactive Orange 14 is synthesized through complex chemical processes. A study focused on the electrochemical oxidation and reduction of Reactive Orange 4, a similar dye, in sodium sulfate alkaline solutions, providing insights into the synthesis process of such reactive dyes (del Río et al., 2009).
Molecular Structure Analysis
The molecular structure of Reactive Orange 14 is characterized by its monoazo group, contributing to its distinct color and reactivity. However, specific studies on its molecular structure are limited in the available literature.
Chemical Reactions and Properties
Reactive Orange 14 undergoes various chemical reactions, particularly in dyeing processes. Its reactivity, especially in the presence of different chemicals and conditions, is crucial for its application in textiles. The study by del Río et al. (2009) also delves into the intermediates formed during the electro-reduction of similar dyes, which could be relevant for understanding Reactive Orange 14's reactions.
Physical Properties Analysis
The physical properties of Reactive Orange 14, such as solubility, stability under different conditions, and colorfastness, are important for its application in textiles. Studies like the one conducted by Hoque et al. (2016) on jute fibers dyed with Reactive Orange 14 provide insights into these aspects (Hoque et al., 2016).
Scientific Research Applications
Biosorption Potential of Orange Waste : A study by Irem et al. (2013) explored the use of orange waste as a low-cost, eco-friendly biosorbent for the removal of reactive navy blue dye, which is structurally similar to Reactive Orange 14. The study found that orange waste can effectively remove dyes from wastewater, making it a competitive option for wastewater treatment.
Decolorization of Reactive Dyes with Ozone : Chen et al. (2009) studied the decolorization of wastewater caused by reactive dyes, including a dye similar to Reactive Orange 14, using ozone. Their research, detailed in this paper, indicates that ozone is effective in reducing color content in wastewater, offering insights into practical applications for water treatment.
Anaerobic Decolorization in Wastewater : Manu and Chaudhari (2002) conducted a study on the decolorization of azo dyes, including Reactive Orange 14, under anaerobic conditions in wastewater. The study, available here, found effective decolorization and removal of chemical oxygen demand (COD), suggesting a potential method for treating dye-contaminated wastewater.
Ultrasound-Enhanced Degradation of Orange II : Research by Cai et al. (2015) focused on the ultrasound-enhanced degradation of Orange II, a dye similar to Reactive Orange 14. Their findings, detailed in this study, indicate that certain catalysts can significantly enhance the degradation process, which is beneficial for water treatment applications.
Photodegradation of Reactive Orange 16 : A study by Bilgi and Demir (2005) examined the photodegradation of Reactive Orange 16 under UV light, which is structurally similar to Reactive Orange 14. They identified several degradation products, which helps in understanding the environmental impact of these dyes. More details can be found in their publication.
Affinity Chromatography Using Reactive Orange 14 : Bond and Notides (1987) devised a method for purifying estrogen receptors using Reactive Orange 14, demonstrating its application in biochemistry. Their findings are summarized in this paper.
Bioremoval of Reactive Dyes by Trichoderma sp. : Bodur et al. (2020) investigated the bioremoval capacity of Trichoderma sp. for various reactive dyes, including Reactive Orange 14. The study, available here, highlights the potential of biological methods in dye removal from wastewater.
Safety And Hazards
properties
IUPAC Name |
4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFTCGTRALYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N8O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101444 | |
Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reactive Orange 14 | |
CAS RN |
12225-86-4 | |
Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12225-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reactive Orange 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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